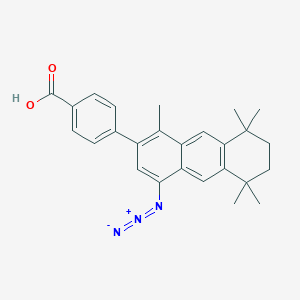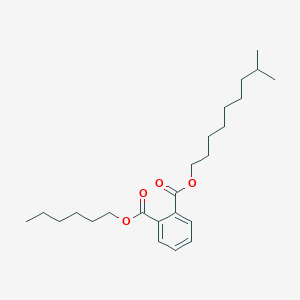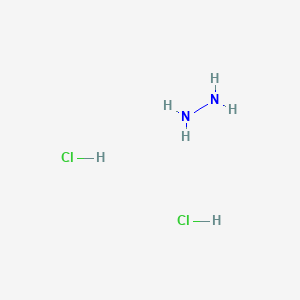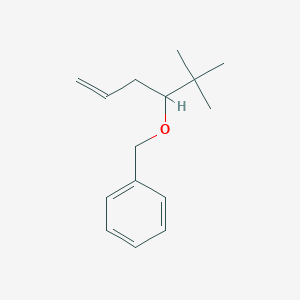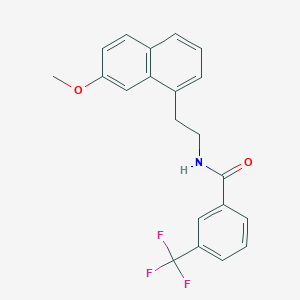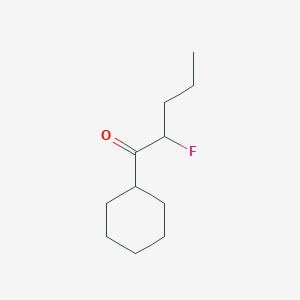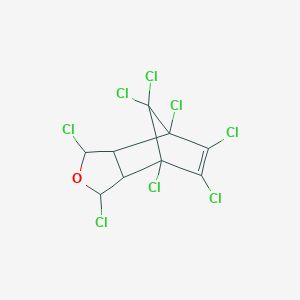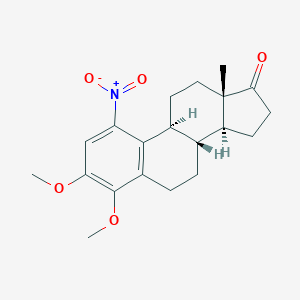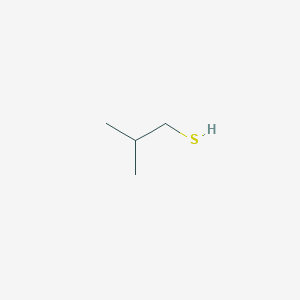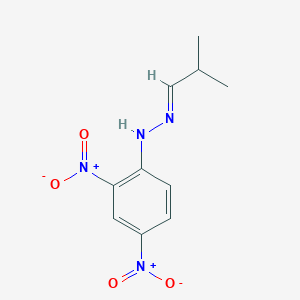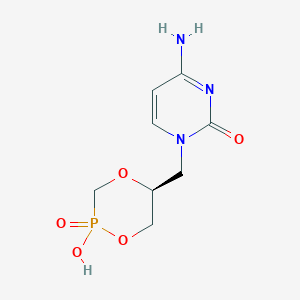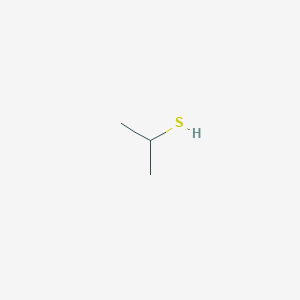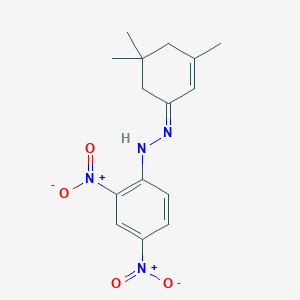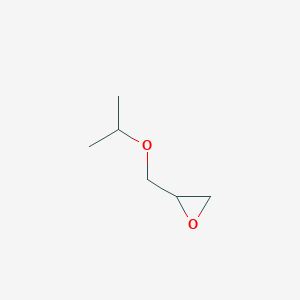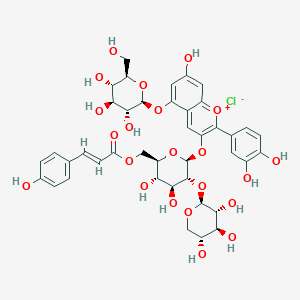
Ccxgg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ccxgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ccxgg belongs to a class of compounds known as synthetic peptides and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of Ccxgg is not fully understood. However, studies suggest that it acts by disrupting the cell membrane of microorganisms, leading to cell death. Moreover, Ccxgg has been shown to inhibit the activity of various enzymes involved in inflammation and cancer growth.
Efectos Bioquímicos Y Fisiológicos
Ccxgg has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Moreover, Ccxgg has been shown to induce cell death in cancer cells by activating caspases. Additionally, Ccxgg has been shown to inhibit the growth of biofilms, which are implicated in various infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ccxgg has several advantages and limitations for lab experiments. One of the major advantages is its stability, which makes it suitable for long-term storage. Moreover, Ccxgg is relatively easy to synthesize using SPPS methodology. However, one of the major limitations of Ccxgg is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Ccxgg. One of the major areas of research is the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to elucidate the mechanism of action of Ccxgg. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Ccxgg in humans. Furthermore, Ccxgg may have potential applications in the food industry as a preservative or in agriculture as a pesticide.
Conclusion:
In conclusion, Ccxgg is a promising synthetic peptide that has shown potential therapeutic applications. The synthesis of Ccxgg involves the use of SPPS methodology, and it has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has several advantages and limitations for lab experiments, and there are several future directions for the study of Ccxgg.
Métodos De Síntesis
The synthesis of Ccxgg involves the use of solid-phase peptide synthesis (SPPS) methodology. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process of synthesis is automated and involves the use of various reagents and solvents. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
Ccxgg has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has been tested against various bacterial and fungal strains and has shown promising results. In addition, Ccxgg has been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, Ccxgg has been studied for its potential use in treating inflammatory disorders such as arthritis and psoriasis.
Propiedades
Número CAS |
139906-05-1 |
|---|---|
Nombre del producto |
Ccxgg |
Fórmula molecular |
C41H45ClO22 |
Peso molecular |
925.2 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C41H44O22.ClH/c42-13-27-31(50)33(52)36(55)40(61-27)59-25-11-19(44)10-24-20(25)12-26(37(58-24)17-4-7-21(45)22(46)9-17)60-41-38(63-39-35(54)30(49)23(47)14-57-39)34(53)32(51)28(62-41)15-56-29(48)8-3-16-1-5-18(43)6-2-16;/h1-12,23,27-28,30-36,38-42,47,49-55H,13-15H2,(H3-,43,44,45,46,48);1H/t23-,27-,28-,30+,31-,32-,33+,34+,35-,36-,38-,39+,40-,41-;/m1./s1 |
Clave InChI |
VKIASUFWPSUXTH-RGZJCQCWSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
Sinónimos |
CCXGG cyanidin 3-(6-(4-coumaroyl)-2-(xylosyl)-glucoside)-5-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



